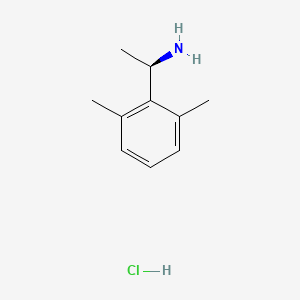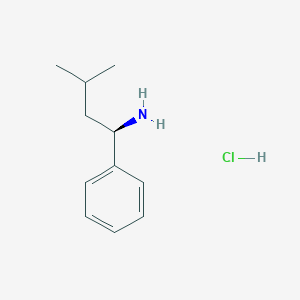
Bis(4-methoxyphenyl)dimethylsilane
説明
Bis(4-methoxyphenyl)dimethylsilane is a chemical compound with the molecular formula C16H20O2Si and a molecular weight of 272.41 . It is used for research purposes .
Synthesis Analysis
The synthesis of a new diamine, bis(4-(4-aminophenoxy)phenyl)methylphenylsilane, was described in a study . This diamine was obtained by reacting bis(4-carboxyphenyl)R1R2 silane derivatives using the methodology of direct polycondensation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H20O2Si .Chemical Reactions Analysis
The autoreduction of bis(4-methoxyphenyl)oxoammonium perchlorate in aqueous alkali follows a mechanism different from that generally accepted for diaryloxoammonium salts . The bis(4-methoxyphenyl)-oxoammonium cation undergoes hydrolysis to the corresponding quinone imine oxide and methanol .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature . It has a melting point of 44-46° C .科学的研究の応用
Photophysical Properties and Biological Activity :
- Bis(4-methoxyphenyl)dimethylsilane derivatives have been studied for their photophysical properties and biological activity. Research on silicon-containing bis-azomethines, which are structurally similar, indicates their potential as UV light-absorbing and fluorescent materials. These compounds have also displayed antimicrobial activity against bacteria and fungi, surpassing standard compounds like Caspofungin and Kanamycin in some cases (Zaltariov et al., 2015).
Optoelectronic and Charge Transport Properties :
- Studies have explored the structural, optoelectronic, and charge transport properties of derivatives of this compound for potential use in organic light-emitting diodes (OLEDs). These investigations have emphasized their suitability as efficient materials for OLEDs due to their charge transfer behavior and hole intrinsic mobility (Wazzan & Irfan, 2019).
Application in Optoelectronic Devices :
- Novel triarylamine derivatives with dimethylamino substituents based on this compound have been synthesized and characterized for use in optoelectronic devices. These materials exhibit high coloration efficiency and electrochemical stability in electrochromic devices (Wu, Lin, & Liou, 2019).
Polymeric Applications :
- Polymers containing dimethylsilane units, including those similar to this compound, have been developed. These polymers demonstrate high thermal stability, solubility in various organic solvents, and fluorescence properties, making them suitable for various applications such as coatings and electronics (Hamciuc et al., 2005).
Corrosion Inhibition :
- Derivatives of this compound have been investigated as corrosion inhibitors. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed high efficiency in inhibiting acidic corrosion of mild steel, affecting both cathodic and anodic corrosion currents (Bentiss et al., 2009).
High-Spin Organic Polymers :
- Research has focused on the synthesis of high-spin organic polymers incorporating this compound derivatives. These polymers, such as Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], have been shown to form aminium polyradicals with long half-life and high spin quantum numbers (Kurata, Pu, & Nishide, 2007).
作用機序
Safety and Hazards
Bis(4-methoxyphenyl)dimethylsilane is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, please refer to the Safety Data Sheet .
Relevant Papers The synthesis and characterization of a new diamine derived from bis(4-(4-aminophenoxy)phenyl)methylphenylsilane was described in a study published in the Polymer Bulletin . This study could provide valuable insights into the properties and potential applications of this compound.
特性
IUPAC Name |
bis(4-methoxyphenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-17-13-5-9-15(10-6-13)19(3,4)16-11-7-14(18-2)8-12-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGNJHFOQCLTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700294 | |
| Record name | Bis(4-methoxyphenyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69983-36-4 | |
| Record name | Bis(4-methoxyphenyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



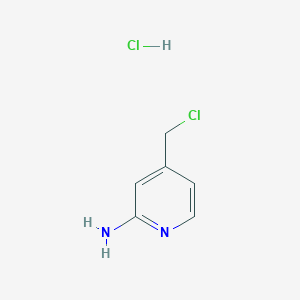
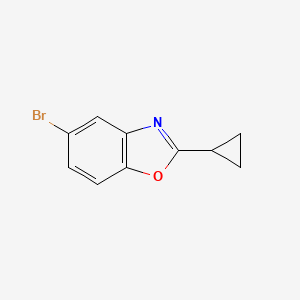

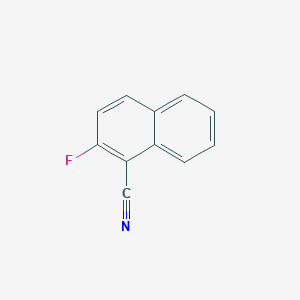
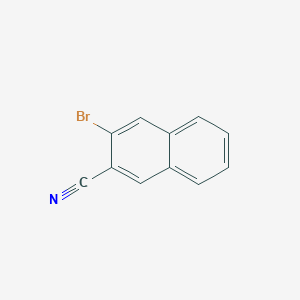


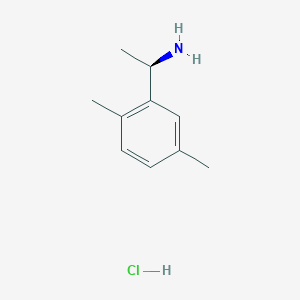
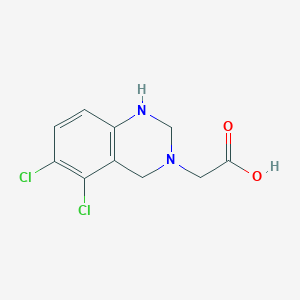

![4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid](/img/structure/B1505046.png)
